molecular formula C11H14N2O2 B14813705 3-(Aminomethyl)-4-cyclopropoxybenzamide

3-(Aminomethyl)-4-cyclopropoxybenzamide

Cat. No.: B14813705
M. Wt: 206.24 g/mol
InChI Key: CBZRHAMAKFINJZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxybenzamide is a benzamide derivative featuring an aminomethyl group (-CH2NH2) at the 3-position and a cyclopropoxy substituent (-O-C3H5) at the 4-position of the benzene ring.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxybenzamide

InChI

InChI=1S/C11H14N2O2/c12-6-8-5-7(11(13)14)1-4-10(8)15-9-2-3-9/h1,4-5,9H,2-3,6,12H2,(H2,13,14)

InChI Key

CBZRHAMAKFINJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-cyclopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-cyclopropoxybenzamide.

    Introduction of the Aminomethyl Group: The next step involves the introduction of the aminomethyl group at the 3-position. This can be achieved through a Mannich reaction, where 4-cyclopropoxybenzamide is reacted with formaldehyde and a primary amine (such as methylamine) under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific functionalities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The cyclopropoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Aminobenzamides

2-Aminobenzamides are structurally related to the target compound but differ in the placement of the amino group (position 2 vs. 3) and lack the cyclopropoxy substituent. These compounds are studied for applications in medicinal chemistry, including protease inhibition and glycobiology . For example, glycosylation studies highlight their role in modulating enzyme activity, though their metabolic stability may be lower compared to cyclopropoxy-containing analogs due to differences in steric hindrance .

Pregabalin (S)-3-(Aminomethyl)-5-methylhexanoic Acid

Pregabalin, a gabapentinoid, shares the aminomethyl group but features a hexanoic acid backbone instead of a benzamide core. It is a clinically approved anticonvulsant and analgesic, with a molecular formula of C8H17NO2 and a molecular weight of 159.23 . Unlike 3-(Aminomethyl)-4-cyclopropoxybenzamide, pregabalin’s carboxylate group enables ionic interactions, contributing to its blood-brain barrier permeability and therapeutic efficacy in neuropathic pain .

3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene

This benzamide derivative (CAS 139756-04-0, C18H24N4O3) has a propoxy group at position 4 and a pyrazole-carboxamide substituent at position 3 . The pyrazole moiety could confer selectivity for enzyme targets, such as phosphodiesterases, as suggested by its inclusion in method performance requirements .

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

This analog (CAS 63969-05-1) features a methoxy group at position 4 and a chloro-methylphenyl substituent on the amide nitrogen . The chlorine atom enhances electrophilicity, possibly improving binding affinity to hydrophobic pockets in target proteins. However, the absence of a cyclopropoxy group may reduce steric stabilization, impacting metabolic half-life compared to the target compound .

3-(Aminomethyl)pyridine

It exhibits severe acute toxicity, causing skin corrosion and eye damage, though specific LD50 data are unavailable .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Toxicity/Regulatory Notes
This compound -CH2NH2 (3), -O-C3H5 (4) Not provided Not provided Hypothesized metabolic stability Data not available in sources
2-Aminobenzamides -NH2 (2) Varies Varies Protease inhibition, glycobiology Lower steric hindrance
Pregabalin -CH2NH2, -COOH (backbone) C8H17NO2 159.23 Anticonvulsant, neuropathic pain Clinically approved, low toxicity
4-Propoxy-3-pyrazole-carboxamide -O-C3H7 (4), pyrazole (3) C18H24N4O3 344.41 Phosphodiesterase targeting Propoxy enhances lipophilicity
4-Methoxy-3-chloro-N-arylbenzamide -OCH3 (4), -Cl (aryl) C15H13ClN2O2 294.73 Electrophilic binding interactions Chlorine increases toxicity risk
3-(Aminomethyl)pyridine -CH2NH2 (pyridine ring) C6H8N2 108.14 Industrial applications Severe skin/eye toxicity

Key Findings and Implications

  • Structural Influence on Activity: The cyclopropoxy group in this compound may confer superior metabolic stability compared to linear alkoxy groups (e.g., propoxy) due to ring strain and steric effects .
  • Toxicity Profiles: While 3-(Aminomethyl)pyridine exhibits acute toxicity, benzamide derivatives generally show lower reactivity, suggesting a safer profile for the target compound .
  • Therapeutic Potential: The aminomethyl group’s presence in pregabalin underscores its pharmacological relevance, hinting at possible CNS applications for the target compound if optimized for blood-brain barrier penetration .

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